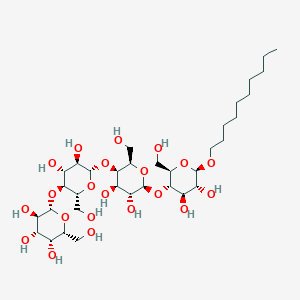
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Overview
Description
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide is a chemical compound with the molecular formula C8H20F2N2O4S2 and a molecular weight of 310.37 g/mol . It is a colorless to light yellow clear liquid that is sensitive to air and should be stored under inert gas . This compound is primarily used in the field of materials science, particularly in the development of ionic liquids and battery materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide typically involves the reaction of diethyl(methyl)propylamine with bis(fluorosulfonyl)imide. The reaction is carried out under controlled conditions to ensure high purity and yield . The process involves the use of an inert atmosphere to prevent any unwanted reactions with air or moisture .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of large-scale reactors and continuous flow systems helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out in an inert atmosphere to prevent any side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted ammonium salts .
Scientific Research Applications
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide involves its interaction with various molecular targets. The fluorosulfonyl groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions . The compound’s ability to form stable ionic liquids makes it valuable in various applications, including energy storage and catalysis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide include:
- Diethyl(methyl)propylammonium Bis(trifluoromethanesulfonyl)imide
- Diethyl(methyl)propylammonium Bis(perfluoroethylsulfonyl)imide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of fluorosulfonyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in the development of ionic liquids and advanced battery materials .
Properties
IUPAC Name |
bis(fluorosulfonyl)azanide;diethyl-methyl-propylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.F2NO4S2/c1-5-8-9(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCJTUSCMOJHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(CC)CC.[N-](S(=O)(=O)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20F2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235234-32-8 | |
| Record name | Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)
amine trihydrochloride](/img/structure/B1435686.png)



![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)






![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)

